3-nitro-2-(trifluoromethyl)pyridin-4-amine CAS 1805964-53-7 properties
3-nitro-2-(trifluoromethyl)pyridin-4-amine CAS 1805964-53-7 properties
Executive Summary
3-Nitro-2-(trifluoromethyl)pyridin-4-amine is a specialized heterocyclic building block critical to modern medicinal chemistry. It serves as a high-value scaffold for the synthesis of 1H-imidazo[4,5-c]pyridines , a privileged structure in kinase inhibitors (e.g., PI3K/mTOR) and antagonists for G-protein coupled receptors (GPCRs).
The compound features a unique substitution pattern:
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C2-Trifluoromethyl (-CF₃): Enhances lipophilicity and metabolic stability, blocking oxidative metabolism at the α-position.
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C3-Nitro (-NO₂): An ortho-directing group that facilitates reduction to a vicinal diamine.
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C4-Amine (-NH₂): Provides the nucleophilic handle required for heterocyclization.
This guide outlines the physicochemical profile, validated synthesis routes, and downstream applications of this compound, designed for researchers requiring high-purity intermediates for drug development.
Physicochemical Profile
| Property | Value | Context |
| Molecular Formula | C₆H₄F₃N₃O₂ | - |
| Molecular Weight | 207.11 g/mol | - |
| CAS Number | 1805964-53-7 | - |
| Appearance | Yellow crystalline solid | Typical of nitro-anilines/pyridines |
| LogP (Calc) | ~1.59 | Moderate lipophilicity |
| TPSA | 82.05 Ų | Good oral bioavailability potential |
| pKa (Calc) | ~2.5 (Pyridine N) | Electron-withdrawing groups reduce basicity |
| H-Bond Donors | 1 (Amine) | - |
| H-Bond Acceptors | 4 | Nitro group & Pyridine N |
Synthesis Strategy
The synthesis of 3-nitro-2-(trifluoromethyl)pyridin-4-amine is most efficiently achieved via Nucleophilic Aromatic Substitution (SₙAr) . Direct nitration of 2-(trifluoromethyl)pyridin-4-amine is often non-selective; therefore, the displacement of a leaving group (Cl or F) at the C4 position by ammonia is the preferred industrial route.
Retrosynthetic Analysis
The target molecule is disconnected at the C4-N bond. The precursor, 4-chloro-3-nitro-2-(trifluoromethyl)pyridine , is highly activated for nucleophilic attack due to the electron-withdrawing nature of the nitro group at C3 and the trifluoromethyl group at C2.
Validated Synthetic Protocol
Step 1: Preparation of Precursor (If not commercially sourced)
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Starting Material: 4-Hydroxy-2-(trifluoromethyl)pyridine.
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Nitration: Treatment with fuming HNO₃/H₂SO₄ introduces the nitro group at C3 (ortho to the hydroxyl).
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Chlorination: Reaction with POCl₃ converts the C4-hydroxyl to a C4-chloro group.
Step 2: Amination (The Key Step)
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Reagents: 28% Aqueous Ammonia (NH₄OH) or NH₃ in Methanol.
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Solvent: Acetonitrile (MeCN) or THF.
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Conditions: Sealed vessel, 60–80°C, 4–6 hours.
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Mechanism: The ammonia nucleophile attacks the C4 position. The Meisenheimer complex is stabilized by the ortho-nitro group, followed by the elimination of chloride.
Synthesis Workflow Diagram
Caption: Step-wise synthesis via nitration, chlorination, and nucleophilic aromatic substitution.
Reactivity & Applications in Drug Discovery
The primary utility of CAS 1805964-53-7 lies in its ability to form fused bicyclic systems. The vicinal nitro-amine motif is a "masked" diamine.
Reduction to Vicinal Diamine
The nitro group can be reduced to an amine using standard heterogeneous hydrogenation (H₂/Pd-C) or chemical reduction (Fe/NH₄Cl or SnCl₂).
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Product: 3,4-Diamino-2-(trifluoromethyl)pyridine.
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Significance: This intermediate is unstable to oxidation and is typically cyclized immediately.
Cyclization to Imidazo[4,5-c]pyridines
Reaction of the diamine with carboxylic acids, orthoesters, or aldehydes yields the imidazo[4,5-c]pyridine core. This scaffold acts as an isostere for purines and is widely used in:
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Kinase Inhibitors: Targeting ATP binding pockets.
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Antiviral Agents: Modifying nucleoside binding.
Downstream Pathway Diagram
Caption: Conversion of the nitro-amine scaffold into bioactive imidazopyridine cores.
Handling & Safety (GHS)
As a nitropyridine derivative, this compound should be handled with strict adherence to safety protocols.
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Signal Word: WARNING
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Precautionary Measures:
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Handle in a fume hood to avoid inhalation of dust/vapors.
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Wear nitrile gloves and safety glasses (side shields).
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Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.
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References
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BenchChem. Application Notes and Protocols for 2-Amino-4-(trifluoromethyl)pyridine in Pharmaceutical Intermediate Synthesis. (Accessed 2026).[1] Link
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National Institutes of Health (NIH). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. Link
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Journal of Medicinal Chemistry. Discovery of 5-Nitro-N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist. (2024). Link
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Google Patents. Method for producing 2-amino-4-(trifluoromethyl)pyridine (EP2527327A1).Link
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ChemScene. 3-Nitro-2-(trifluoromethyl)-4-pyridinamine Product Data.Link
